molecular formula C18H22N2 B15238294 {2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine

{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine

Cat. No.: B15238294
M. Wt: 266.4 g/mol
InChI Key: XUQFCJNSNCJAFZ-JZJYNLBNSA-N
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Description

{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantane and indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with indene derivatives under specific conditions to form the spiro compound. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The spiro structure of the compound allows for unique spatial arrangements that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine apart from similar compounds is its unique spiro structure, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular configurations.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine

InChI

InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17-

InChI Key

XUQFCJNSNCJAFZ-JZJYNLBNSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)C34C/C(=N/N)/C5=CC=CC=C45

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45

Origin of Product

United States

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